molecular formula C6H17NO3 B3320825 Tetramethylammonium acetate hydrate CAS No. 1266615-86-4

Tetramethylammonium acetate hydrate

Cat. No. B3320825
CAS RN: 1266615-86-4
M. Wt: 151.20
InChI Key: CWLWVEZPAROZNJ-UHFFFAOYSA-M
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Description

Tetramethylammonium acetate hydrate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an organic compound commonly used as a phase transfer catalyst in organic synthesis reactions, especially those involving charged species or polar reagents . It can facilitate the transfer of reactants between two immiscible phases, such as water and organic solvents, by forming stable ion pairs .


Synthesis Analysis

Tetramethylammonium acetate hydrate is commonly prepared by the salt metathesis reaction of tetramethylammonium chloride and potassium hydroxide in dry methanol . In this reaction, tetramethylammonium acetate hydrate is soluble, but potassium chloride is not .


Molecular Structure Analysis

The structure of Tetramethylammonium acetate hydrate is complex and depends on the charge states of the tetramethylammonium (TMA) ions . A modified two-site proximity approximation that uses pair and triplet correlations with three nearest ion sites is able to capture details of water structure including asymmetry of hydration of positive and negative ions .


Chemical Reactions Analysis

Tetramethylammonium acetate hydrate is commonly used as a phase transfer catalyst in organic synthesis reactions . It can facilitate the transfer of reactants between two immiscible phases, such as water and organic solvents, by forming stable ion pairs .


Physical And Chemical Properties Analysis

Tetramethylammonium acetate hydrate is a solid substance with a molecular weight of 151.21 . It is stored at room temperature in a sealed container, away from moisture and light . The water arranges tetrahedrally around TMA+ and in an almost featureless manner around TPA+ .

Safety and Hazards

Tetramethylammonium acetate hydrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

While neutron scattering has been previously successfully used to improve force fields, in the particular case of Tetramethylammonium acetate hydrate, it has only limited value to fully determine the hydration structure, with other techniques such as ab initio MD being of significant help .

properties

IUPAC Name

tetramethylazanium;acetate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N.C2H4O2.H2O/c1-5(2,3)4;1-2(3)4;/h1-4H3;1H3,(H,3,4);1H2/q+1;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLWVEZPAROZNJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].C[N+](C)(C)C.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetramethylammonium acetate hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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